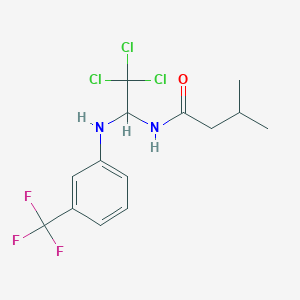
3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide is a synthetic organic compound. Compounds of this nature are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethyl-aniline, 2,2,2-trichloroethanol, and 3-methylbutyric acid.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-(2,2,2-trichloro-1-phenylamino-ethyl)-butyramide
- 3-Methyl-N-(2,2,2-trichloro-1-(4-trifluoromethyl-phenylamino)-ethyl)-butyramide
Uniqueness
The presence of the trifluoromethyl group in 3-Methyl-N-(2,2,2-trichloro-1-(3-trifluoromethyl-phenylamino)-ethyl)-butyramide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Properties
Molecular Formula |
C14H16Cl3F3N2O |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]butanamide |
InChI |
InChI=1S/C14H16Cl3F3N2O/c1-8(2)6-11(23)22-12(13(15,16)17)21-10-5-3-4-9(7-10)14(18,19)20/h3-5,7-8,12,21H,6H2,1-2H3,(H,22,23) |
InChI Key |
JKNHLUJQYJZEQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















